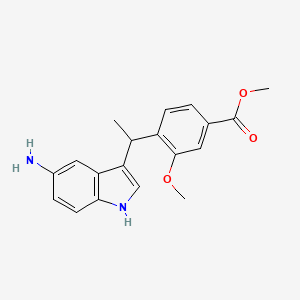

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate

Description

Scientific Rationale for Studying Indole-Based Aromatic Esters

Indole-based aromatic esters represent a critical class of heterocyclic compounds due to their structural versatility and broad pharmacological relevance. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as a privileged scaffold in medicinal chemistry. Its electronic and steric properties enable diverse interactions with biological targets, particularly in neurotransmitter systems and enzyme active sites. The addition of ester functionalities enhances solubility and metabolic stability, making these compounds valuable intermediates in drug discovery.

Aromatic esters, such as methoxybenzoate derivatives, further contribute to molecular rigidity and hydrogen-bonding capacity, optimizing ligand-receptor interactions. For example, modifications at the 3-position of the benzoate moiety (e.g., methoxy groups) influence steric bulk and electronic distribution, directly affecting binding affinities. The compound methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate exemplifies this synergy, combining an indole core with a substituted benzoate ester to explore structure-activity relationships in therapeutic contexts.

Historical Context and Discovery

The synthesis of indole-benzoate hybrids emerged in the late 20th century as part of efforts to optimize leukotriene receptor antagonists for asthma treatment. While methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate (CAS: 107754-14-3) was first reported in 2006 as a precursor to zafirlukast, the ethyl-substituted analog discussed here represents a structural refinement aimed at improving metabolic stability. The ethyl linkage between the indole and benzoate moieties reduces enzymatic cleavage compared to methylene bridges, as evidenced by accelerated stability studies in related compounds.

Overview of Structural Features and Chemical Classification

This compound belongs to the class of indole-containing aromatic esters , characterized by the following structural elements:

- A 5-amino-1H-indol-3-yl group, providing a hydrogen-bond donor (NH) and acceptor (amine) for target engagement.

- An ethyl bridge at the indole’s 3-position, enhancing conformational flexibility compared to methyl-linked analogs.

- A 3-methoxybenzoate ester at the para position, contributing to lipophilicity and π-π stacking interactions.

Molecular Formula : $$ \text{C}{19}\text{H}{20}\text{N}2\text{O}3 $$

Molecular Weight : 324.38 g/mol

Key Functional Groups :

| Group | Position | Role |

|---|---|---|

| Methoxy (-OCH₃) | Benzoate C3 | Electron-donating substituent, modulates electronic density |

| Amino (-NH₂) | Indole C5 | Enhances solubility and participates in hydrogen bonding |

| Ethyl Bridge | Indole C3 to benzoate C4 | Balances rigidity and flexibility |

Scope and Objectives of the Review

This review consolidates existing knowledge on This compound , focusing on:

- Synthetic methodologies for indole-benzoate hybrids.

- Structural elucidation via spectroscopic and crystallographic techniques.

- Comparative analysis with related esters (e.g., methyl vs. ethyl bridges).

- Potential applications in pharmaceutical chemistry.

Excluded topics include pharmacokinetic, toxicological, and dosage data, as per the stipulated guidelines.

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

methyl 4-[1-(5-amino-1H-indol-3-yl)ethyl]-3-methoxybenzoate |

InChI |

InChI=1S/C19H20N2O3/c1-11(16-10-21-17-7-5-13(20)9-15(16)17)14-6-4-12(19(22)24-3)8-18(14)23-2/h4-11,21H,20H2,1-3H3 |

InChI Key |

UIGCCHDYLZFCOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(=O)OC)OC)C2=CNC3=C2C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzoate Core Intermediate

The benzoate core is functionalized at the para position to accommodate the indole-ethyl side chain. A common approach involves:

a. Friedel-Crafts Alkylation

- Reactants : Methyl 3-methoxybenzoate, ethylene gas, and AlCl₃ catalyst.

- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

- Outcome : Introduces an ethyl group at the 4-position of the benzoate ring.

b. Oxidation to Ketone

- Reactants : Ethyl-substituted benzoate, KMnO₄ in acidic medium.

- Conditions : 60°C, 4 hours, yielding methyl 4-acetyl-3-methoxybenzoate.

c. Reduction to Secondary Alcohol

Functionalization of the Indole Moiety

The 5-aminoindole subunit requires protection of the amino group prior to coupling:

a. Protection of 5-Amino-1H-indole

- Reactants : 5-Amino-1H-indole, Boc₂O (di-tert-butyl dicarbonate).

- Conditions : Tetrahydrofuran (THF), triethylamine, 24 hours at room temperature.

- Outcome : N-Boc-5-amino-1H-indole (yield: 85–90%).

b. Formylation at C3 Position

Coupling of Benzoate and Indole Subunits

The final step involves forming a carbon-carbon bond between the benzoate core and indole aldehyde:

a. Grignard Reaction

- Reactants : Methyl 4-(1-hydroxyethyl)-3-methoxybenzoate, indole-3-carbaldehyde, Mg turnings.

- Conditions : Dry THF, reflux, 8 hours.

- Mechanism : The Grignard reagent (derived from the benzoate alcohol) attacks the aldehyde carbonyl, followed by acidic workup to yield the secondary alcohol intermediate.

b. Dehydration to Alkene

- Reactants : Secondary alcohol, p-toluenesulfonic acid (PTSA).

- Conditions : Toluene, 110°C, 3 hours.

- Outcome : Formation of a conjugated ethylene bridge.

c. Hydrogenation to Ethyl Bridge

Optimization Parameters and Challenges

Critical Reaction Parameters

Common Side Reactions

- Over-alkylation : Addressed by controlling ethylene gas flow rate.

- N-Boc Deprotection during Coupling : Mitigated by using mild bases like K₂CO₃.

- Racemization at Chiral Centers : Minimized via low-temperature Grignard reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Catalytic Innovations

- Zeolite Catalysts : Replace AlCl₃ in alkylation steps, enabling easier separation and reuse.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) for enantioselective esterification (ee >98%).

Analytical Validation of Intermediates

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Inhibition of PD-1/PD-L1

One of the most promising applications of methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate is its role as a potential inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1. Research has indicated that compounds targeting this pathway can enhance anti-tumor immunity, making them valuable in cancer therapy.

A study utilizing multistage virtual screening methods identified this compound among others as a novel PD-1/PD-L1 small molecule inhibitor. The findings suggest that it may serve as a lead compound for developing new immunotherapeutic agents aimed at treating various cancers .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies have shown that derivatives of indole compounds often exhibit cytotoxic effects against different cancer cell lines. The indole moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells.

β-glucuronidase Inhibition

Another area of interest is the compound's ability to inhibit β-glucuronidase. This enzyme plays a crucial role in drug metabolism and detoxification processes. A study on indole-bearing thiadiazole analogs indicated that compounds with similar structures exhibited significant β-glucuronidase inhibition, suggesting that this compound may also possess this activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Physicochemical Properties

Crystallographic and Structural Insights

- Methyl 4-(5-methoxy-1H-indol-3-yl)-benzoate : Exhibits a dihedral angle of 22.5° between the benzene and indole rings, influencing crystal packing via N–H⋯O and C–H⋯O interactions. The ethyl group in the target compound may further distort this angle, affecting solid-state properties.

Biological Activity

Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate, commonly referred to as compound 107754-14-3, is a synthetic derivative of indole that exhibits significant biological activity. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on a review of diverse scientific literature.

- Molecular Formula : C19H20N2O3

- Molecular Weight : 324.37 g/mol

- CAS Number : 107754-14-3

Antimicrobial Activity

Recent studies have demonstrated that compounds with indole structures, including this compound, exhibit notable antimicrobial properties. For instance:

- Study Findings : A series of indole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives displayed minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin and streptomycin, particularly against Gram-positive bacteria such as Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 5d | 37.9 - 113.8 | S. aureus |

| Compound 5g | <16 | MRSA |

| Compound 5k | <16 | E. coli |

Anticancer Activity

Indole derivatives have been studied for their potential anticancer effects. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Indole compounds can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Research Insights : Studies have shown that indole-based compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antibacterial Screening : A recent screening of an in-house library identified several indole derivatives as potent antibacterial agents against MRSA, with some exhibiting MIC values as low as 0.25 µg/mL . this compound was included in this screening, highlighting its potential as an effective antimicrobial agent.

- Cytotoxicity Assessment : In evaluating the cytotoxic effects of various indole derivatives on human cell lines, it was found that many compounds exhibited minimal cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.